Pomalidomide-C4-Br

Description

Properties

Molecular Formula |

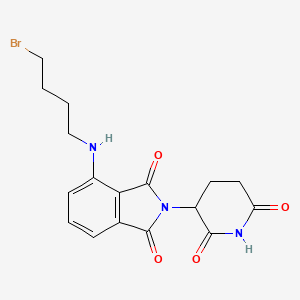

C17H18BrN3O4 |

|---|---|

Molecular Weight |

408.2 g/mol |

IUPAC Name |

4-(4-bromobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18BrN3O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9H2,(H,20,22,23) |

InChI Key |

RTQXLQRPISFHAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C4-Br involves a multi-step process that typically includes the following steps :

Reaction of Nitro Phthalic Acid with 3-Amino Piperidine-2,6-Dione: This step involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Bromination: The final step involves the bromination of the compound at the C4 position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow chemistry, which allows for a safe, reproducible, and efficient process . This method involves the use of a continuous 3-4 step flow approach, resulting in an overall yield of 38-47%.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C4-Br undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom at the C4 position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pomalidomide-C4-Br has a wide range of scientific research applications, including :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.

Industry: Utilized in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Pomalidomide-C4-Br exerts its effects through multiple mechanisms :

Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities. CRBN forms an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis.

Inhibition of Proliferation and Induction of Apoptosis: The compound inhibits the proliferation of tumor cells and induces apoptosis through various signaling pathways.

Antiangiogenic Effects: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Comparison with Similar Compounds

Comparison with Pomalidomide-C4-NH₂ Hydrochloride

Pomalidomide-C4-NH₂ hydrochloride (CAS: 2162120-73-0) shares the pomalidomide core but features an aminobutyl group instead of bromine.

Functional Implications :

- The bromine atom in this compound may improve proteolysis-targeting chimera (PROTAC) activity by enhancing CRBN binding, whereas the amino group in Pomalidomide-C4-NH₂ hydrochloride could facilitate solubility for intravenous formulations .

Comparison with 4-(Bromomethyl)benzaldehyde

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5) is a brominated aromatic aldehyde with distinct applications in organic synthesis.

Key Difference :

Comparison with Brominated Boronic Acids

Brominated boronic acids like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 to this compound) share halogenated aromatic features .

Structural Insight :

- Both compounds leverage bromine for steric and electronic effects, but this compound integrates bromine into a complex pharmacophore for CRBN engagement .

Q & A

Q. How to validate the specificity of this compound in targeted protein degradation assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.